molecular formula C7H11NO3 B2992115 1-Acetamidocyclobutane-1-carboxylic acid CAS No. 98431-83-5

1-Acetamidocyclobutane-1-carboxylic acid

Cat. No. B2992115
CAS RN: 98431-83-5
M. Wt: 157.169
InChI Key: NJZPXWBRHBULJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetamidocyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 98431-83-5 . It has a molecular weight of 157.17 and its IUPAC name is 1-(acetylamino)cyclobutanecarboxylic acid . It is in powder form .


Molecular Structure Analysis

The InChI code for 1-Acetamidocyclobutane-1-carboxylic acid is 1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) . This indicates that the compound has 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

Organic Chemistry

In organic chemistry, it serves as a building block for constructing complex molecules, particularly those that require a cyclobutane structure due to its stability and unique reactivity .

Material Science

The compound finds applications in material science, where it can be used to synthesize new materials with potential uses in various industries .

Agrichemicals

It is also used in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that help in crop protection .

Advanced Materials

The cyclobutane ring present in this compound provides a framework for developing advanced materials with desired properties for specific applications .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reagent in various analytical methods to determine the presence or concentration of other substances .

Safety and Hazards

The safety information for 1-Acetamidocyclobutane-1-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 1-Acetamidocyclobutane-1-carboxylic acid is the ACC synthase (ACS) enzyme . ACS is a key enzyme in the biosynthesis of the plant hormone ethylene . It plays a crucial role in various plant growth and developmental processes, including germination, leaf and flower senescence, and abscission, fruit ripening, and responses to a wide variety of stresses .

Mode of Action

1-Acetamidocyclobutane-1-carboxylic acid interacts with its target, the ACC synthase, by serving as a substrate for the enzyme . The compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Biochemical Pathways

The compound is involved in the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. This is followed by the conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .

Pharmacokinetics

It is known that the compound is a powder at room temperature , which suggests that it could be administered in a variety of ways, potentially influencing its bioavailability.

Result of Action

The result of the action of 1-Acetamidocyclobutane-1-carboxylic acid is the production of ethylene , a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes such as germination, leaf and flower senescence and abscission, fruit ripening, and responses to a wide variety of stresses .

properties

IUPAC Name

1-acetamidocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZPXWBRHBULJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.